molecular formula C15H19N5O B5951248 3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide

3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B5951248
M. Wt: 285.34 g/mol
InChI Key: YFLDWGDFENRKEF-GHMZBOCLSA-N
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Description

3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a cyclopentyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the preparation of the cyclopentylamine derivative, followed by the formation of the pyrazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated

Properties

IUPAC Name

3-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c16-10-6-7-11(8-10)18-15(21)13-12(14(17)20-19-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2,(H,18,21)(H3,17,19,20)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLDWGDFENRKEF-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)NC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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